molecular formula C14H9N3O4 B12889519 3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine CAS No. 37853-17-1

3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine

Cat. No.: B12889519
CAS No.: 37853-17-1
M. Wt: 283.24 g/mol
InChI Key: OAJJWNMYXSUXQO-OQLLNIDSSA-N
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Description

3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is a synthetic organic compound that features a furan ring, a nitrobenzylidene group, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the nitrobenzylidene group: This can be done through a condensation reaction between a nitrobenzaldehyde and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often used.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan or isoxazole rings.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and isoxazole rings could play a role in binding to these targets, while the nitrobenzylidene group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-N-(4-nitrophenyl)isoxazol-5-amine
  • 3-(Thiophen-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine
  • 3-(Pyridin-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine

Uniqueness

3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is unique due to the specific combination of the furan ring, nitrobenzylidene group, and isoxazole ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

37853-17-1

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)9-15-14-8-12(16-21-14)13-2-1-7-20-13/h1-9H/b15-9+

InChI Key

OAJJWNMYXSUXQO-OQLLNIDSSA-N

Isomeric SMILES

C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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